molecular formula C9H9N3S B6162396 1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine CAS No. 1177485-80-1

1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine

Cat. No.: B6162396
CAS No.: 1177485-80-1
M. Wt: 191.3
InChI Key:
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Description

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine is a heterocyclic compound that features a thiophene ring fused to a pyrimidine ringThe presence of both thiophene and pyrimidine moieties in its structure contributes to its diverse biological activities and chemical reactivity .

Preparation Methods

The synthesis of 1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, guanidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its role as a kinase inhibitor involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine can be compared with other thiophene and pyrimidine derivatives:

The uniqueness of this compound lies in its combined thiophene-pyrimidine structure, which imparts a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Properties

CAS No.

1177485-80-1

Molecular Formula

C9H9N3S

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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